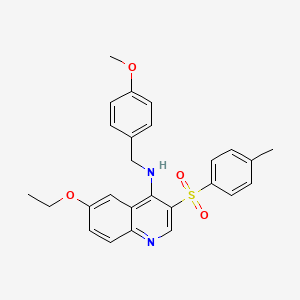
6-ethoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine, also known as EMBTQ, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. EMBTQ belongs to the quinoline family of compounds and has a unique chemical structure that allows it to interact with biological systems in a specific manner. In
科学的研究の応用
Free Radical Formation in Antioxidants : A study on 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline (a related compound) demonstrated its existence partly in the free radical form, with the radical concentration being significantly increased by UV light exposure. This has implications for understanding the behavior of antioxidants under different conditions (Skaare & Henriksen, 1975).
Synthesis and Binding Studies in Pharmacology : Methoxylated 1,2,3,4-tetrahydroisoquinoliniums, derived from compounds similar to the one , have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. This research is relevant in the development of pharmacological agents affecting Ca2+-activated K+ channels (Graulich et al., 2006).
Asymmetric Synthesis of Alkaloids : Lithium N-phenyl-N-(α-methylbenzyl)amide was used in the asymmetric synthesis of tetrahydroquinoline alkaloids, demonstrating the utility of certain synthetic methodologies in the creation of complex organic molecules, which is important in pharmaceutical research (Bentley et al., 2011).
Anticancer Agent Development : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally related to the one , was identified as a potent apoptosis inducer and an efficacious anticancer agent, demonstrating the potential of such compounds in cancer treatment (Sirisoma et al., 2009).
Synthesis of Schiff Bases for Biological Activities : Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and tested for different biological properties, including cytotoxicity and antimicrobial activity. This showcases the versatility of quinoline derivatives in medicinal chemistry (Gür et al., 2020).
特性
IUPAC Name |
6-ethoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-4-32-21-11-14-24-23(15-21)26(28-16-19-7-9-20(31-3)10-8-19)25(17-27-24)33(29,30)22-12-5-18(2)6-13-22/h5-15,17H,4,16H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVDVQHWJQLHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

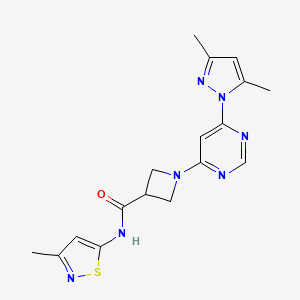
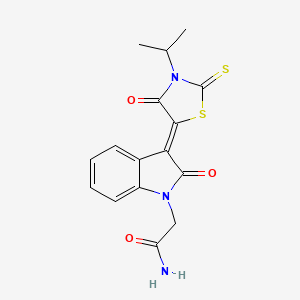
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2822880.png)
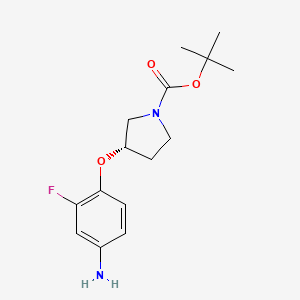
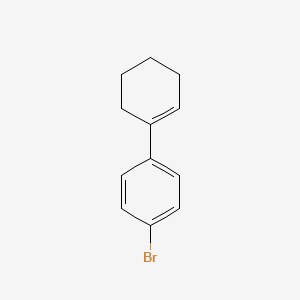
![N-allyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2822883.png)
![Methyl (E)-4-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]-4-oxobut-2-enoate](/img/structure/B2822885.png)
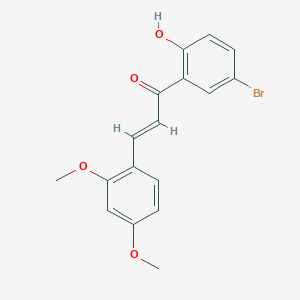
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2822893.png)
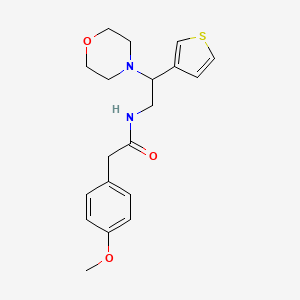
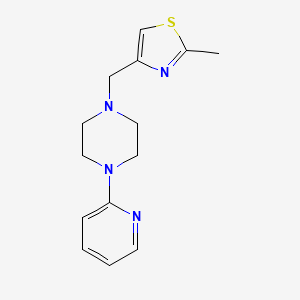
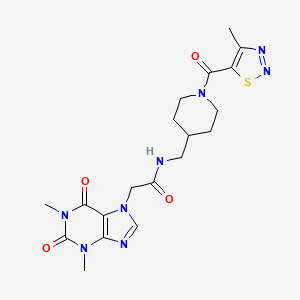
![2-(2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one](/img/structure/B2822899.png)
![1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2822901.png)